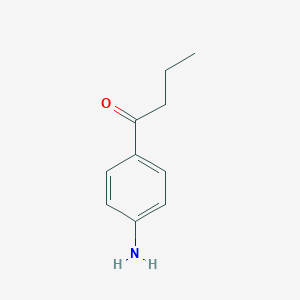

4'-Aminobutyrophenone

Description

Historical Context and Early Academic Investigations of Butyrophenones

The butyrophenones are a class of organic compounds characterized by a ketone flanked by a phenyl ring and a butyl chain. wikipedia.org Their emergence in the scientific landscape can be traced back to the late 1950s, when a Belgian pharmaceutical company's research into developing analogues of meperidine led to the serendipitous discovery of a compound with sedative properties similar to chlorpromazine, but with a distinct chemical structure. britannica.com This discovery marked the advent of the butyrophenone (B1668137) class of antipsychotic drugs. britannica.com

Early academic investigations focused on the synthesis of various butyrophenone derivatives and the study of their pharmacological activities. wikipedia.orgontosight.ai A significant breakthrough was the development of haloperidol (B65202), which became one of the most widely used classical antipsychotic drugs. wikipedia.org The core structure of butyrophenone proved to be a versatile scaffold for chemical modifications, leading to the synthesis of numerous compounds with a range of potencies and applications, including antiemetics. wikipedia.org These initial studies established the butyrophenone framework as a critical pharmacophore in the development of agents targeting the central nervous system. taylorandfrancis.com

Significance of 4'-Aminobutyrophenone as a Core Chemical Scaffold in Research

This compound, a derivative of butyrophenone featuring an amino group at the para-position of the phenyl ring, holds particular significance as a core chemical scaffold in medicinal chemistry. This amino group provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The presence of this functional group is crucial for creating more complex molecules with potential therapeutic applications. ontosight.ai

Research has demonstrated the utility of this compound in the synthesis of novel compounds with potential biological activities. For instance, it has been used as a starting material for the synthesis of 4-aminobutyrophenone hydrochlorides and their substituted pyrimidinylhydrazones, which have been evaluated for their cytotoxic effects. nih.gov Furthermore, the this compound moiety has been incorporated into more complex structures, such as 3-(aminomethyl)tetralones, to create analogues of butyrophenone with potential antidopaminergic activity. nih.gov The versatility of the this compound scaffold allows for systematic modifications to explore structure-activity relationships, which is a fundamental aspect of drug discovery. nih.gov The ability to readily create derivatives makes it a valuable building block for developing new chemical entities with tailored pharmacological profiles.

Interdisciplinary Relevance in Contemporary Chemical and Biological Sciences

The interdisciplinary relevance of this compound and its parent class, the butyrophenones, extends across chemistry, pharmacology, and neurobiology. In chemical sciences, the synthesis of novel butyrophenone analogues continues to be an active area of research, with a focus on creating compounds with specific biological targets. nih.govnih.gov The study of these compounds contributes to a deeper understanding of organic synthesis methodologies and the principles of medicinal chemistry. ontosight.ainih.gov

In the biological sciences, butyrophenones are primarily recognized for their interaction with dopamine (B1211576) receptors in the brain, which forms the basis of their use as antipsychotic agents. taylorandfrancis.com This has spurred extensive research into their mechanism of action at a molecular level, including their effects on various receptor subtypes. nih.govnih.gov The investigation of butyrophenone derivatives extends to other areas as well, such as their potential as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs). wikipedia.org The ability of these compounds to modulate neurotransmitter systems makes them valuable tools for neurobiological research, aiding in the elucidation of complex neural pathways and the pathophysiology of various neurological and psychiatric disorders. taylorandfrancis.comnih.gov

Butyrophenone-Derived Pharmaceuticals

| Compound Name | Primary Application(s) |

| Haloperidol | Antipsychotic |

| Droperidol | Antiemetic |

| Benperidol | Antipsychotic |

| Trifluperidol | Antipsychotic |

| Lumateperone | Antipsychotic |

| Melperone | Antipsychotic |

| Lenperone | Antipsychotic |

Properties

IUPAC Name |

1-(4-aminophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCSOZSEBPZGPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061884 | |

| Record name | 1-Butanone, 1-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1688-71-7 | |

| Record name | 1-(4-Aminophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1688-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanone, 1-(4-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001688717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanone, 1-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanone, 1-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1688-71-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Aminobutyrophenone

Established Synthetic Pathways for 4'-Aminobutyrophenone

The creation of this compound typically involves a multi-step process, leveraging classical and modern organic reactions to build the molecule with precision and efficiency.

Friedel-Crafts Acylation Approaches to Butyrophenone (B1668137) Scaffolds

A cornerstone in the synthesis of butyrophenone frameworks is the Friedel-Crafts acylation. libretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org For the synthesis of a precursor to this compound, this would typically involve the reaction of a protected aniline (B41778) derivative or a nitrobenzene (B124822) with butyryl chloride or butyric anhydride. The nitro group, being an electron-withdrawing group, deactivates the ring, often requiring harsher reaction conditions. Subsequently, the nitro group can be reduced to the desired amino group.

Intramolecular Friedel-Crafts reactions are also valuable for creating cyclic ketones, such as α-tetralone from 4-phenylbutyric acid, demonstrating the versatility of this reaction in forming specific scaffolds. researchgate.netmasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Catalyst | Product Scaffold |

| Protected Aniline | Butyryl Chloride | AlCl₃ | Protected this compound |

| Nitrobenzene | Butyryl Chloride | AlCl₃ | 4'-Nitrobutyrophenone |

| Benzene | Butyric Anhydride | AlCl₃ | Butyrophenone |

This table illustrates common combinations for Friedel-Crafts acylation to produce butyrophenone and related structures.

A significant limitation of the Friedel-Crafts reaction is that it cannot be performed when the aromatic ring contains a primary, secondary, or tertiary amine substituent, as the lone pair of electrons on the nitrogen atom reacts with the Lewis acid catalyst. libretexts.org This necessitates the use of a protecting group for the amine or the introduction of a nitro group that is later reduced.

Reductive Amination Strategies for Amine Group Introduction

Reductive amination is a highly effective and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgnih.gov This reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This strategy is particularly relevant for introducing the amino group or for further derivatization of the ketone moiety in the this compound scaffold.

The process can be carried out directly, where the carbonyl compound, amine, and reducing agent are mixed in a one-pot reaction. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.comyoutube.com Catalytic hydrogenation is another viable approach. wikipedia.org

| Carbonyl Compound | Amine Source | Reducing Agent | Product Type |

| Ketone/Aldehyde | Ammonia | NaBH₃CN | Primary Amine |

| Ketone/Aldehyde | Primary Amine | NaBH(OAc)₃ | Secondary Amine |

| Ketone/Aldehyde | Secondary Amine | H₂/Catalyst (e.g., Pd, Pt, Ni) | Tertiary Amine |

This table outlines the general components and outcomes of reductive amination reactions.

Recent advancements in reductive amination focus on the development of more environmentally friendly and selective catalysts, including the use of metal nanoparticles and organocatalysts. organic-chemistry.org

Alternative Synthetic Routes and Methodological Innovations

Beyond the classical approaches, several innovative methods have been developed for the synthesis of aminobutyrophenones and their derivatives. Research has explored the use of aza-Friedel-Crafts reactions for the synthesis of α-amino esters, which could be adapted for related structures. nih.gov Additionally, tandem reactions, such as the aldol (B89426) condensation-Diels-Alder-aromatization sequence, have been employed to create polysubstituted tetralone derivatives in a one-pot synthesis. researchgate.net These newer methodologies often offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Advanced Chemical Transformations and Reactivity Profiling

The presence of both an amino group and a ketone functionality in this compound allows for a wide array of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.

Functional Group Interconversions of the Amino and Ketone Moieties

The amino and ketone groups of this compound can be selectively modified through various functional group interconversions. solubilityofthings.com The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.meimperial.ac.uk The amino group can undergo acylation to form amides or alkylation to yield secondary or tertiary amines. solubilityofthings.com

These transformations are fundamental in organic synthesis, allowing for the strategic manipulation of the molecule's properties and reactivity. ub.edu

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Ketone (C=O) | NaBH₄ or LiAlH₄ | Secondary Alcohol (CH-OH) |

| Primary Amine (NH₂) | Acyl Chloride | Amide (NH-C=O) |

| Primary Amine (NH₂) | Alkyl Halide | Secondary/Tertiary Amine |

| Alcohol (OH) | Sulfonyl Chloride | Sulfonate Ester |

This table summarizes key functional group interconversions applicable to the this compound scaffold.

Selective Derivatization Reactions for Library Synthesis

The dual functionality of this compound makes it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. nih.gov By systematically reacting the amino and ketone groups with a diverse set of reagents, a large number of distinct derivatives can be generated. For instance, the amino group can be reacted with a variety of sulfonyl chlorides, carboxylic acids, or isocyanates, while the ketone can be converted into different hydrazones, oximes, or other carbonyl derivatives. A study in 1966 reported the synthesis and cytotoxicity of substituted pyrimidinylhydrazones derived from 4-aminobutyrophenone hydrochlorides. nih.gov This approach is highly valuable in medicinal chemistry for the discovery of new biologically active compounds.

Design, Synthesis, and Characterization of 4 Aminobutyrophenone Derivatives

Rational Design Principles for Novel Derivatives

Rational drug design is a strategic approach that leverages the understanding of a molecule's structure and its interactions to create new derivatives with improved characteristics. For the 4'-Aminobutyrophenone scaffold, this process involves targeted modifications at three primary sites: the aryl group, the aliphatic chain, and the primary amine. Molecular modeling and the analysis of structure-activity relationships (SAR) are often employed to predict how proposed changes will affect a compound's properties. nih.gov

The aromatic phenyl ring of this compound is a prime target for structural modification to influence the molecule's electronic and steric properties. Common strategies involve the introduction of various substituents at the ortho, meta, or para positions relative to the butyryl group. The goal of these modifications is to enhance interactions with biological targets or to alter the molecule's pharmacokinetic profile. biomedres.usresearchgate.net

Key modification strategies include:

Introduction of Electron-Withdrawing or Electron-Donating Groups: Adding groups like halogens (e.g., -F, -Cl), nitro (-NO₂), or cyano (-CN) groups can significantly alter the electron density of the phenyl ring. Conversely, electron-donating groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can also be introduced. These changes can modulate the reactivity of the carbonyl group and influence intermolecular interactions such as hydrogen bonding and pi-stacking.

Altering Lipophilicity: The lipophilicity of the entire molecule can be fine-tuned by adding either lipophilic (e.g., alkyl chains, trifluoromethyl) or hydrophilic (e.g., hydroxyl, carboxyl) substituents to the aryl ring. This is a critical parameter for optimizing absorption and distribution. nih.gov

Ring Substitution or Replacement: In some designs, the phenyl ring itself might be replaced with other aromatic systems, such as heterocyclic rings (e.g., pyridine, thiophene), to introduce novel structural features and potential interaction points.

Table 1: Examples of Aryl Group Modifications on a Butyrophenone (B1668137) Scaffold

| Modification Type | Substituent Example | Position | Potential Effect |

| Electron-Withdrawing | Fluoro (-F) | para | Alters electronic properties, can improve metabolic stability |

| Electron-Withdrawing | Chloro (-Cl) | para | Increases lipophilicity, influences binding affinity |

| Electron-Donating | Methoxy (-OCH₃) | ortho/meta/para | Can alter conformation and hydrogen bonding capacity |

| Heterocyclic Replacement | Pyridyl | N/A | Introduces hydrogen bond acceptor, changes solubility |

The n-butyl keto chain provides a flexible linker that can be systematically altered to optimize the spatial relationship between the aryl group and the terminal amine. These modifications can impose conformational constraints or introduce new functional groups.

Common alterations include:

Chain Length Variation: The four-carbon chain can be shortened or lengthened to adjust the distance to the terminal functional group.

Introduction of Rigidity: Incorporating double bonds or cyclizing the chain (e.g., forming a cyclohexylamine (B46788) moiety) can restrict the molecule's conformational freedom. nih.gov This rigidity can lead to a more defined orientation, potentially increasing selectivity for a specific biological target.

Branching and Substitution: Introducing alkyl or other groups along the chain can create steric hindrance, which may influence metabolic stability or receptor interaction. For instance, adding a methyl group at the alpha- or beta-position to the carbonyl is a common strategy.

The primary amine is a versatile functional group that serves as a key handle for derivatization. It acts as a nucleophile, readily reacting with a wide range of electrophilic reagents to form a diverse library of derivatives. This process is fundamental to exploring the structure-activity relationship associated with this part of the molecule. iu.edu

Common derivatization reactions for the primary amine include:

Acylation: Reaction with acyl chlorides or anhydrides (e.g., Trifluoroacetic anhydride) to form amides. iu.edu This strategy can introduce a vast array of substituents.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Formation of Schiff Bases: Condensation with aldehydes or ketones, which can then be reduced to secondary amines. iu.edu

Table 2: Common Reagents for Primary Amine Derivatization

| Reagent Class | Specific Reagent Example | Resulting Functional Group | Key Feature of Derivative |

| Acylating Agent | Trifluoroacetic anhydride (B1165640) (TFAA) | Amide | Increases stability, alters electronic properties iu.edu |

| Alkylating Agent | Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) | Dimethylaminomethylene | Introduces a basic, alkylated group iu.edu |

| Chloroformate | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Carbamate | Adds a large, fluorescent moiety |

| Sulfonyl Chloride | Dansyl chloride | Sulfonamide | Introduces a fluorescent and bulky group |

Bioisosteric Replacement Strategies in Derivative Design

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group within a lead compound with another group that has similar physical or chemical properties, with the goal of producing a new compound that has similar or improved biological activity. wikipedia.orgspirochem.com This technique is a cornerstone of rational drug design and is widely applied to optimize pharmacokinetic and pharmacodynamic properties. silae.it

For this compound derivatives, bioisosteric replacement can be applied to all three key regions of the molecule:

Aryl Group Bioisosteres: The phenyl ring can be replaced by other aromatic heterocycles like thiophene, pyridine, or pyrazole. cambridgemedchemconsulting.com These replacements maintain aromaticity but alter electronic distribution, hydrogen bonding capabilities, and metabolic profiles.

Ketone Bioisosteres: The carbonyl group (ketone) can be replaced with groups such as an oxime, hydrazone, or a gem-difluoro methylene (B1212753) group (-CF₂-). These changes can affect polarity, hydrogen bonding, and metabolic stability.

Amine Bioisosteres: The primary amine (-NH₂) is a classical bioisostere for a hydroxyl group (-OH) or a methyl group (-CH₃) in certain contexts, although these replacements would fundamentally alter the chemistry. cambridgemedchemconsulting.com More commonly, derivatized amines (e.g., amides) are replaced with metabolically stable mimics like 1,2,4-oxadiazoles or triazoles.

Aliphatic Chain Bioisosteres: An ether (-O-) or thioether (-S-) linkage could be considered a bioisostere for a methylene (-CH₂-) group within the chain, altering its flexibility and polarity. cambridgemedchemconsulting.com

A practical example of this strategy can be seen in the development of butyrophenone analogs where a piperidine (B6355638) ring (a cyclic secondary amine structure often attached to the butyrophenone chain) is replaced with bioisosteric equivalents like a diazepane ring to modify the compound's properties. nih.gov

Table 3: Selected Bioisosteric Replacements Relevant to this compound

| Original Group | Bioisostere Example | Rationale for Replacement |

| Phenyl | Pyridyl, Thienyl | Modify aromatic properties, introduce H-bond acceptors, alter metabolism cambridgemedchemconsulting.com |

| Ketone (C=O) | gem-Difluoromethylene (CF₂) | Reduce polarity, increase metabolic stability cambridgemedchemconsulting.com |

| Amine (-NH₂) | Hydroxyl (-OH), Methoxy (-OCH₃) | Alter basicity and hydrogen bonding profile |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Improve metabolic stability, mimic H-bond acceptor/donor pattern |

High-Throughput and Combinatorial Synthesis Approaches for Derivative Libraries

To efficiently explore the vast chemical space around the this compound scaffold, high-throughput (HTE) and combinatorial synthesis strategies are employed. purdue.edu These approaches allow for the rapid generation of large, systematically organized collections of related compounds, known as derivative libraries. stanford.edu

Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of final products. nih.gov For this compound, a library could be constructed by reacting the core molecule with a diverse set of reactants targeting the primary amine. For example, by using 50 different acyl chlorides and 50 different sulfonyl chlorides, a library of 100 amide and sulfonamide derivatives can be quickly synthesized. This process can be further expanded by using multiple this compound cores, each with a different substituent on the aryl ring.

Key technologies enabling this approach include:

Solid-Phase Synthesis: Where the starting material is attached to a resin bead, allowing for easy purification by simple filtration after each reaction step.

Parallel Synthesis: Where reactions are carried out simultaneously in arrays of separate reaction vessels, such as 96-well plates.

DNA-Encoded Libraries (DEL): This technology attaches a unique DNA barcode to each different chemical building block. nih.gov After a series of reactions, a massive library of compounds is generated, each with a DNA tag that records its synthetic history. This allows for the screening of billions of compounds at once. nih.gov

These methods, coupled with automated synthesis platforms and rapid purification techniques, dramatically accelerate the process of generating novel derivatives for biological screening. chemrxiv.orgbohrium.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Determinants for Biological Activity

The fundamental structure of butyrophenones consists of a phenyl ring attached to a carbonyl group, which is connected to a three-carbon propyl chain, terminating in a basic nitrogen atom, often incorporated into a cyclic system like a piperidine (B6355638) ring. SAR studies have identified several key structural features that are essential for the biological activity of this class of compounds.

The general butyrophenone (B1668137) scaffold is recognized for its interaction with various receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The core components determining this activity are:

Aromatic Ring (AR1): An aromatic system is a crucial requirement. For many butyrophenone antipsychotics, this is a p-fluorophenyl group. youtube.com This aromatic moiety needs to be attached to the fourth position of the butyrophenone chain, either directly or through a single intervening atom. youtube.com

Carbonyl Group: The ketone functional group (C=O) is a significant feature. Its presence and position are considered important for activity. youtube.com

Propyl Chain: A three-carbon (propyl) chain separating the carbonyl group from the basic nitrogen is optimal for neuroleptic activity in many derivatives. Shortening or lengthening this chain often leads to a decrease in potency.

Basic Nitrogen: A tertiary amino group is an essential feature for activity. This nitrogen is typically part of a piperidine, homopiperazine (B121016), or other cyclic system. nih.govyoutube.com This group is usually protonated at physiological pH, allowing for ionic interactions with receptor sites.

Second Aromatic or Heterocyclic Moiety (AR2): Attached to the basic nitrogen is often a second aromatic or complex heterocyclic system, which significantly influences the compound's pharmacological profile and receptor selectivity. youtube.com

Studies on related structures reinforce these findings. For instance, in a series of 4-aminophenol (B1666318) derivatives, the core phenolic structure was essential for activity, and modifications at specific positions with hydrophobic or hydrophilic groups drastically altered their biological effects. nih.govmdpi.com Similarly, for 4-aminopiperidines, the piperidine nitrogen and the amino group at the 4-position are central to their function as antifungal agents, with activity being modulated by substituents on the nitrogen. mdpi.com

Influence of Substituent Effects on Receptor Binding Affinity and Selectivity

The nature and position of substituents on the 4'-aminobutyrophenone framework have a profound impact on the compound's affinity and selectivity for different receptors.

Substitution on the Phenyl Ring: A para-substituent on the phenyl ring attached to the carbonyl group is a hallmark of many active butyrophenones. A fluorine atom at the 4'-position, as seen in haloperidol (B65202), is particularly favorable for potent antipsychotic activity. youtube.com Research on para-substituted methcathinone (B1676376) analogues, which share the aminoketone core, demonstrated that varying the para-substituent (e.g., -F, -Cl, -Br, -CH₃, -OCH₃) significantly alters potency and selectivity for dopamine (DAT) versus serotonin (SERT) transporters. nih.gov Specifically, a strong correlation was found between the steric bulk of the para-substituent and its selectivity for DAT over SERT. nih.gov

Substitution on the Amino Group/Piperidine Ring: Modifications to the nitrogen-containing moiety dramatically influence receptor binding. In a series of N-butyrophenone prodine-like compounds, the addition of a propionyloxy group to the 4-phenyl-4-piperidinol core resulted in a favorable combination of analgesic (opioid receptor) and neuroleptic (dopamine receptor) activity. nih.gov Further studies on haloperidol analogs, where the piperidinol was replaced with a homopiperazine ring, showed that these changes significantly altered affinities for D₂, D₃, D₄, 5-HT₁ₐ, and 5-HT₂ₐ receptors. nih.gov For example, the replacement led to a compound with high affinity for D₄ and 5-HT₂ₐ receptors. nih.gov In a different series, specific substitutions on a 4-aminopiperidine (B84694) scaffold yielded compounds with high affinity and over 100-fold selectivity for the human dopamine D₄ receptor over the D₂ receptor. nih.gov

The following table summarizes the influence of key substituents on the activity of butyrophenone-related structures.

| Structural Moiety | Substituent | Observed Effect | Reference |

| 4'-Position of Phenyl Ring | Fluorine (-F) | Generally confers potent neuroleptic/antipsychotic activity. | youtube.com |

| Para-Position of Phenyl Ring | Varied Halogens, Alkyl, Alkoxy groups | Modulates potency and selectivity for monoamine transporters (DAT vs. SERT). Steric bulk correlates with DAT/SERT selectivity. | nih.gov |

| Piperidine Nitrogen | Phenylmethyl group | Can lead to high affinity and selectivity for the D₄ receptor in certain 4-aminopiperidine structures. | nih.gov |

| Piperidine Ring (Position 4) | Propionyloxy group | Showed a good combination of analgesic and neuroleptic activity in prodine-like structures. | nih.gov |

| Core Structure | Replacement of Piperidine with Homopiperazine | Altered the binding profile across dopamine and serotonin receptor subtypes, enhancing affinity for D₄ and 5-HT₂ₐ. | nih.gov |

Stereochemical Aspects and Conformational Analysis in SAR

The three-dimensional arrangement of atoms (stereochemistry) and the molecule's preferred shapes (conformation) are critical for its interaction with a specific receptor binding pocket.

Stereochemistry often plays a decisive role in the biological activity of chiral butyrophenone derivatives. For instance, in N-butyrophenone prodine-like compounds that have a methyl group at the 3-position of the piperidine ring, the beta-configuration was found to be the more active form. nih.gov This enhanced activity was observed not only for analgesia, as expected from previous studies on prodines, but also for neuroleptic activity, highlighting the importance of a specific stereoisomer for interacting with dopamine receptors. nih.gov

Conformational analysis helps in understanding how a molecule can orient itself to fit into a binding site. Studies on related hydrazone derivatives have shown that molecules can exist in several low-energy conformations (e.g., cis and trans isomers). nih.gov Identifying the specific "bioactive conformation"—the shape the molecule adopts when it binds to its target—is a key goal of 3D-QSAR and molecular modeling studies. nih.govnih.gov For a molecule to be active, it must be able to adopt a conformation that presents its key interacting groups (like the aromatic ring, carbonyl oxygen, and basic nitrogen) in the correct spatial orientation to form bonds and interactions with the amino acid residues of the receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

QSAR is a computational technique used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized derivatives.

The development of a robust QSAR model involves several steps:

Data Set: A series of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: Molecular descriptors representing various properties (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Building: Statistical methods are used to build a mathematical equation that correlates the descriptors with biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.govnih.gov

A QSAR study on para-substituted methcathinone analogues provides a relevant example. nih.gov In this study, a significant correlation was established between the steric bulk of the substituent at the para-position (quantified by the Taft steric parameter, Eₛ) and both the in vitro selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT) and the in vivo efficacy in behavioral models. nih.gov This indicates that larger substituents at this position generally favor interaction with DAT.

The table below presents data from the correlational analysis in the aforementioned study, illustrating a QSAR relationship.

| Compound | Para-Substituent | Steric Parameter (Eₛ) | DAT/SERT Selectivity Ratio |

| MCAT | -H | 1.24 | 1.5 |

| 4-F MCAT | -F | 0.78 | 3.5 |

| 4-Cl MCAT | -Cl | 0.27 | 10.0 |

| 4-Br MCAT | -Br | 0.08 | 10.0 |

| 4-CH₃ MCAT | -CH₃ | 0.00 | 1.9 |

| 4-OCH₃ MCAT | -OCH₃ | 0.69 | 0.2 |

| Data adapted from a study on methcathinone analogues, which are structurally related to aminobutyrophenones. nih.gov |

Such QSAR models, especially 3D-QSAR methods like CoMFA and CoMSIA, provide contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov These models are invaluable tools in medicinal chemistry for the rational design of new derivatives with improved potency and selectivity. nih.govnih.gov

Investigation of Biological Targets and Mechanistic Pathways of Action

Receptor Binding Affinities and Selectivity Profiles of 4'-Aminobutyrophenone Analogs

The butyrophenone (B1668137) chemical class is known for its interaction with monoamine receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. The affinity of these compounds for different receptor subtypes is crucial in defining their pharmacological profile.

Butyrophenones characteristically exhibit a strong affinity for the dopamine D2 receptor, with considerably lower affinity for the D1 receptor subtype. nih.gov This selectivity for D2-like receptors (D2, D3, D4) is a hallmark of this chemical family. pharmacy180.com Structure-activity relationship (SAR) studies indicate that for optimal antipsychotic activity, the core structure should feature an aromatic ring with a para-fluoro substituent, a three-carbon chain separating a carbonyl group, and a cyclic aliphatic amino nitrogen. pharmacy180.com

The binding affinities of several well-known butyrophenone analogs, which share the core structure of this compound, have been quantified. Haloperidol (B65202), for instance, shows high affinity for D2 receptors. johnshopkins.edu More complex analogs have been synthesized to explore interactions with other D2-like subtypes, such as D3 and D4. For example, a homopiperazine (B121016) analog of haloperidol was found to have high affinity for D2, D3, and D4 receptors. nih.gov

Below is a table summarizing the dopamine receptor binding affinities for representative butyrophenone analogs.

Dopamine Receptor Binding Affinities (Ki, nM) of Butyrophenone Analogs

| Compound | D1 | D2 | D3 | D4 |

|---|---|---|---|---|

| Haloperidol | 1000 | 1.2 | 0.7 | 5 |

| Droperidol | 2600 | 1.1 | 1.5 | 3.6 |

| Spiperone | 110 | 0.16 | 0.25 | 1.3 |

| SYA 013¹ | >10000 | 11.5 | 11.2 | 26.5 |

Data sourced from multiple studies. nih.govresearchgate.net Note: Lower Ki value indicates higher binding affinity. ¹SYA 013 is 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl) butan-1-one, a homopiperazine analog of haloperidol. nih.gov

In addition to dopamine receptors, many butyrophenone analogs demonstrate significant affinity for serotonin receptors, particularly the 5-HT2A subtype. nih.govresearchgate.net This dual interaction with both D2 and 5-HT2A receptors is a characteristic feature of many "atypical" antipsychotic agents. researchgate.net The affinity for 5-HT2A receptors can be comparable to or even higher than the affinity for D2 receptors in some modern compounds. researchgate.net

Efforts to develop ligands that can distinguish between the highly homologous 5-HT2A and 5-HT2C receptors have been a focus of research. nih.gov Studies on haloperidol analogs show that structural modifications can significantly alter the binding profile at serotonin receptor subtypes. The homopiperazine analog SYA 013, for example, displays notable affinity for both 5-HT1A and 5-HT2A receptors. nih.gov

The table below presents the serotonin receptor binding affinities for these representative analogs.

Serotonin Receptor Binding Affinities (Ki, nM) of Butyrophenone Analogs

| Compound | 5-HT1A | 5-HT2A | 5-HT2C |

|---|---|---|---|

| Haloperidol | 5100 | 48 | 2000 |

| Droperidol | >10000 | 1.8 | 1800 |

| Spiperone | 13 | 1.1 | 420 |

| SYA 013¹ | 76.7 | 22.3 | 2506 |

Data sourced from multiple studies. nih.govresearchgate.net Note: Lower Ki value indicates higher binding affinity. ¹SYA 013 is 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl) butan-1-one, a homopiperazine analog of haloperidol. nih.gov

Direct research on the interaction of this compound with ion channels is not extensively documented. However, it is known that G protein-coupled receptors (GPCRs), such as the dopamine and serotonin receptors that butyrophenones target, can indirectly modulate the activity of ion channels.

A structurally related small molecule, 4-aminopyridine (B3432731) (not a butyrophenone), is a well-characterized non-selective blocker of voltage-gated potassium (Kv) channels. nih.gov It is understood to cross the cell membrane in its non-ionized form and act from inside the cell in its ionized form to block open K+ channels. nih.gov While this demonstrates that an aminophenyl moiety can interact with ion channels, it is not direct evidence of such a mechanism for this compound.

Elucidation of Intracellular Signaling Cascades and Molecular Pathways

The binding of ligands to dopamine and serotonin receptors initiates a cascade of intracellular signaling events. Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families based on the pathways they activate.

D2-like receptors, the primary targets for butyrophenone analogs, are coupled to inhibitory G proteins (Gi/o). Activation of these receptors by an agonist typically leads to the inhibition of the enzyme adenylyl cyclase. This reduces the intracellular production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govwikipedia.org A decrease in cAMP levels subsequently reduces the activity of cAMP-dependent protein kinase (PKA), which in turn affects the phosphorylation of numerous downstream proteins and transcription factors. nih.gov

As antagonists, butyrophenone analogs like this compound would block the binding of dopamine to the D2 receptor. This action prevents the dopamine-induced inhibition of adenylyl cyclase, thereby disinhibiting the pathway and potentially leading to a relative increase in intracellular cAMP and PKA activity compared to the dopamine-activated state. This modulation of the cAMP-dependent pathway is a central component of their mechanism of action. wikipedia.org

Studies on Specific Biological Effects and Underlying Mechanisms

Beyond receptor-mediated signaling, the metabolic fate of this compound can lead to specific biological effects.

The presence of an arylamine group in the 4'-position of the butyrophenone structure raises the possibility of its involvement in methemoglobin (MetHb) formation. Methemoglobinemia is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen.

The established mechanism for MetHb formation by many arylamine compounds involves metabolic activation by cytochrome P450 enzymes. nih.gov This process, known as N-hydroxylation, converts the arylamine into a more reactive N-hydroxylamine metabolite. nih.gov This N-hydroxylated intermediate can then participate in a co-oxidation reaction with oxyhemoglobin (HbO₂). In this cycle, the N-hydroxylamine is oxidized to a nitroso-aryl compound, while the Fe²⁺ in hemoglobin is oxidized to Fe³⁺, forming MetHb. nih.gov The arylnitroso compound can then be reduced back to the N-hydroxylamine, allowing the cycle to repeat and leading to an accumulation of MetHb. nih.gov Research on compounds like 4-amino-4'-hydroxyaminodiphenylsulfone supports this pathway for structurally related molecules. nih.gov It is hypothesized that this compound could undergo a similar metabolic pathway, making it a potential inducer of methemoglobinemia.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wikipedia.orgnih.gov This technique is instrumental in understanding the interaction between a ligand, such as 4'-Aminobutyrophenone, and its receptor. The butyrophenone (B1668137) scaffold is a known structural motif in many centrally acting drugs, particularly antipsychotics that target dopamine (B1211576) and serotonin (B10506) receptors. mdpi.com

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of ligand-receptor interactions for butyrophenone derivatives are well-established. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and selectivity. For instance, in studies of related compounds, the carbonyl group of the butyrophenone moiety frequently acts as a hydrogen bond acceptor, while the aromatic ring engages in π-π stacking or hydrophobic interactions with the receptor's amino acid residues. mdpi.com The introduction of the 4'-amino group in this compound is expected to provide an additional site for hydrogen bonding, potentially enhancing its binding affinity to specific receptors.

The general process of molecular docking involves preparing the 3D structures of both the ligand (this compound) and the receptor, followed by a search algorithm that explores various binding poses. nih.gov These poses are then scored based on a scoring function that estimates the binding affinity. The results can help in identifying the most likely binding mode and the key residues involved in the interaction.

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies provide fundamental insights into the electronic properties of a molecule, which govern its reactivity and interactions.

Density Functional Theory (DFT) Calculations

For this compound, DFT calculations could be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The presence of the electron-donating amino group at the para position of the phenyl ring is expected to significantly influence the electronic distribution compared to the unsubstituted butyrophenone. This substitution would likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack and potentially altering its reactivity and biological interactions.

Analysis of Electron Donor-Acceptor Properties and Chemical Hardness

The analysis of electron donor-acceptor properties and chemical hardness, often derived from DFT calculations, helps in understanding a molecule's reactivity. The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the amino group would enhance its electron-donating capacity. Chemical hardness (η) and softness (S) are global reactivity descriptors that can be calculated from the HOMO and LUMO energies. A smaller HOMO-LUMO gap generally corresponds to a lower chemical hardness and higher reactivity. It is anticipated that the introduction of the 4'-amino group would decrease the chemical hardness of butyrophenone, making it a "softer" molecule. These parameters are crucial for predicting how the molecule will interact with biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govnih.gov This technique allows researchers to study the conformational flexibility of this compound and the dynamic nature of its interaction with a receptor over time.

An MD simulation would start with a docked complex of this compound and its target receptor. The simulation would then solve Newton's equations of motion for the system, providing a trajectory of atomic positions and velocities. This trajectory can be analyzed to understand the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that occur in both the ligand and the receptor upon binding. windows.net Such simulations are crucial for validating docking results and for gaining a more realistic understanding of the binding event. nih.gov

Cheminformatics and Virtual Screening Approaches

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. Virtual screening is a key cheminformatics technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. mdpi.comacs.orgresearchgate.net

While no specific virtual screening campaigns for this compound have been published, its structure can be used as a query in similarity searches or as a starting point for building pharmacophore models. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a particular biological target. mdpi.com

Virtual screening approaches can be broadly categorized as ligand-based or structure-based. mdpi.com In a ligand-based approach, a set of known active molecules would be used to identify other molecules with similar properties. In a structure-based approach, the 3D structure of the target receptor is used to dock and score a library of compounds. Given the known activity of many butyrophenone derivatives, both approaches could be valuable in identifying novel compounds with similar or improved activity profiles.

Chemical Reaction Kinetics and Mechanistic Studies

Determination of Reaction Rates and Rate Laws

The rate of a chemical reaction is a measure of how quickly reactants are converted into products. For the synthesis of 4'-Aminobutyrophenone, a plausible route is the Friedel-Crafts acylation of aniline (B41778) or a protected aniline derivative with butyryl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst. The reaction rate can be determined by monitoring the change in concentration of reactants or products over time.

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. It is determined experimentally and cannot be deduced from the stoichiometry of the reaction. For a hypothetical reaction where this compound is formed from a protected aniline (PA) and butyryl chloride (BC), the rate law might take the form:

Rate = k[PA]m[BC]n

where:

k is the rate constant

[PA] and [BC] are the molar concentrations of the reactants

m and n are the reaction orders with respect to each reactant.

Hypothetical Experimental Data for the Synthesis of this compound

| Experiment | Initial [PA] (mol/L) | Initial [BC] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 1.5 x 10-4 |

From this hypothetical data, doubling the concentration of the protected aniline doubles the rate, suggesting the reaction is first order with respect to this reactant (m=1). Changing the concentration of butyryl chloride has no effect on the rate, indicating the reaction is zero order with respect to this reactant (n=0). Therefore, the hypothetical rate law would be:

Rate = k[PA]

The rate constant, k, can be calculated from any of the experimental runs. Using data from experiment 1:

k = Rate / [PA] = (1.5 x 10-4 mol/L·s) / 0.10 mol/L = 1.5 x 10-3 s-1

Elucidation of Reaction Mechanisms and Elementary Steps

A reaction mechanism describes the sequence of elementary steps that occur during the transformation of reactants to products. For the Friedel-Crafts acylation synthesis of this compound, a generally accepted mechanism involves the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl3) reacts with butyryl chloride to form a highly electrophilic acylium ion.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the protected aniline attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base, such as the AlCl4- complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and forming the this compound product.

Another potential mechanism for the formation of this compound involves a palladium-catalyzed reaction of 4-nitroacetophenone with an alcohol. The proposed mechanism includes the reduction of the nitro group, followed by an aldol-type reaction and subsequent reduction.

Influence of Environmental Factors on Reaction Kinetics (e.g., Solvent Effects, Temperature)

Environmental factors can significantly impact the rate of chemical reactions.

Temperature:

The rate of most chemical reactions increases with temperature. This relationship is described by the Arrhenius equation:

k = A * e(-Ea/RT)

where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the ideal gas constant

T is the absolute temperature

An increase in temperature leads to a larger fraction of reactant molecules possessing the minimum energy required for a successful collision (the activation energy), thus increasing the reaction rate.

Hypothetical Temperature Dependence Data for this compound Synthesis

| Temperature (K) | Rate Constant (k) (s-1) |

| 298 | 1.5 x 10-3 |

| 308 | 3.1 x 10-3 |

| 318 | 6.0 x 10-3 |

Solvent Effects:

The choice of solvent can influence reaction rates in several ways:

Polarity: For reactions involving polar intermediates, such as the sigma complex in Friedel-Crafts acylation, a polar solvent can stabilize the intermediate and increase the reaction rate.

Solvation: The ability of the solvent to solvate the reactants and the transition state can affect the activation energy.

Viscosity: In diffusion-controlled reactions, a more viscous solvent can decrease the rate by slowing the movement of reactant molecules.

For the Friedel-Crafts acylation, solvents like nitrobenzene (B124822) or carbon disulfide are often used. The choice of solvent can also affect the regioselectivity of the reaction.

Catalytic Aspects in this compound Synthesis and Transformations

Catalysts increase the rate of a reaction without being consumed in the process. They provide an alternative reaction pathway with a lower activation energy.

In the context of this compound synthesis via Friedel-Crafts acylation, Lewis acids like AlCl3, FeCl3, or solid acid catalysts are commonly employed. The catalyst plays a crucial role in activating the acylating agent to form the electrophilic acylium ion.

Catalyst Performance Metrics:

Turnover Number (TON): The number of moles of product formed per mole of catalyst before it becomes deactivated.

Turnover Frequency (TOF): The turnover number per unit time, representing the catalytic activity.

Hypothetical Comparison of Catalysts for this compound Synthesis

| Catalyst | Reaction Time (h) | Yield (%) | TON | TOF (h-1) |

| AlCl3 | 2 | 95 | 190 | 95 |

| FeCl3 | 4 | 88 | 176 | 44 |

| Zeolite H-BEA | 8 | 85 | 170 | 21.25 |

The choice of catalyst can also influence the selectivity and sustainability of the synthesis. Heterogeneous catalysts, such as zeolites, offer advantages in terms of separation and reusability, contributing to greener chemical processes.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like 4'-aminobutyrophenone. hyphadiscovery.com By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom within the molecule. This allows for the precise mapping of the molecular skeleton and the relative orientation of its constituent parts. hyphadiscovery.comyoutube.com

A standard NMR analysis for structural elucidation typically involves a suite of experiments. hyphadiscovery.com One-dimensional (1D) ¹H NMR spectra reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), and the splitting patterns (J-coupling) that provide information about adjacent protons. Similarly, ¹³C NMR spectra show the number and types of carbon atoms. youtube.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-2', H-6' | 7.85 (d, J=8.5 Hz) | - |

| H-3', H-5' | 6.65 (d, J=8.5 Hz) | - |

| -NH₂ | 4.15 (s) | - |

| -CH₂- (α to C=O) | 2.95 (t, J=7.2 Hz) | 38.5 |

| -CH₂- (β to C=O) | 1.95 (sext, J=7.2 Hz) | 25.0 |

| -CH₃ | 0.95 (t, J=7.4 Hz) | 13.8 |

| C=O | - | 198.5 |

| C-1' | - | 128.0 |

| C-2', C-6' | - | 131.0 |

| C-3', C-5' | - | 113.5 |

| C-4' | - | 152.0 |

Note: This table presents hypothetical data for illustrative purposes.

Mass Spectrometry (MS) for Compound Identification and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and identifying its metabolites. nih.govresearchgate.net This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion, further solidifying its identification. nih.gov

In addition to confirming the identity of the parent compound, MS, particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS), is a powerful technique for metabolite profiling. nih.govnih.gov After administration in a biological system, this compound can undergo various metabolic transformations. These metabolites can be separated from the parent compound and other endogenous molecules by chromatography and then introduced into the mass spectrometer. nih.gov

Tandem mass spectrometry (MS/MS) is then used to fragment the parent ions of potential metabolites. The resulting fragmentation patterns provide structural information that can be used to elucidate the chemical modifications that have occurred, such as hydroxylation, glucuronidation, or sulfation. nih.govresearchgate.net This allows for the identification and characterization of the metabolic fate of this compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of this compound itself might be a prerequisite, this technique is particularly valuable for determining the solid-state structure of its derivatives. nih.govnih.gov

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of this compound and for monitoring the progress of its synthesis. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For purity assessment, a sample of this compound is injected into the chromatograph. The resulting chromatogram will ideally show a single major peak corresponding to the compound. The presence of any additional peaks indicates the presence of impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.

During chemical synthesis, these chromatographic methods can be used to monitor the disappearance of starting materials and the appearance of the desired product, this compound. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts.

Table 2: Typical Chromatographic Conditions for Analysis of this compound

| Parameter | HPLC | GC |

| Column | C18 reverse-phase | Capillary column (e.g., DB-5) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Typical Retention Time | Dependent on specific conditions | Dependent on specific conditions |

Note: This table provides typical, not specific, conditions.

UV-Vis Spectroscopy for Quantitative Analysis and Kinetic Monitoring

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and non-destructive technique that can be used for the quantitative analysis of this compound and for monitoring reaction kinetics. mu-varna.bgufrgs.br This method is based on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. mu-varna.bg

The aromatic ring and the carbonyl group in this compound constitute a chromophore that absorbs UV light. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined using a calibration curve. researchgate.netnih.gov

This quantitative capability also allows for the monitoring of reaction kinetics. For instance, in a reaction where this compound is consumed or produced, the change in absorbance over time at its λmax can be used to determine the rate of the reaction.

Emerging Research Frontiers and Future Directions

Development of Novel Chemical Probes and Research Tools

The development of chemical probes is a burgeoning area of research that holds significant promise for elucidating the biological targets and mechanisms of action of compounds like 4'-Aminobutyrophenone. Chemical probes are small molecules designed to selectively bind to a protein of interest, enabling researchers to study its function in complex biological systems. beilstein-journals.org These probes are typically equipped with a reporter group, such as a fluorescent tag or a biotin (B1667282) handle, for detection and isolation of the target protein.

While specific chemical probes derived from this compound have not yet been extensively reported in the literature, the core structure of this compound presents a viable scaffold for probe development. The amine group on the phenyl ring offers a key functional handle that can be readily modified to incorporate the necessary reporter and reactive groups. The synthesis of such probes would likely involve a modular approach, allowing for the systematic variation of the ligand, reporter, and reactive elements to optimize target affinity and selectivity. The creation of a suite of chemical probes based on the this compound framework would be a valuable asset for the scientific community, facilitating a deeper understanding of its molecular interactions and paving the way for new discoveries.

Exploration of New Application Areas Beyond Initial Investigations

Early research on this compound and its derivatives primarily focused on their synthesis and cytotoxic properties against various cell lines. nih.gov However, recent investigations into analogous butyrophenone (B1668137) compounds suggest a much broader therapeutic potential. A notable example is the exploration of butyrophenone analogs as atypical antipsychotic agents. nih.gov One such analog, 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, has demonstrated a promising multi-receptor binding profile, with activity at dopamine (B1211576) and serotonin (B10506) receptors, among others. nih.gov This compound showed efficacy comparable to existing antipsychotics in preclinical models but with a reduced propensity for certain side effects. nih.gov

These findings highlight the potential for discovering novel therapeutic applications for this compound derivatives. By systematically modifying the chemical structure, it may be possible to develop new compounds with selective activity against a range of biological targets implicated in various diseases. This "drug repurposing" or analog development approach is an efficient strategy for expanding the therapeutic utility of known chemical scaffolds. nih.gov Future research in this area could uncover new roles for this compound-related compounds in areas such as neuropharmacology, oncology, and infectious diseases.

Integration of Multi-Omics Data in Mechanistic Biology Research

The advent of "multi-omics" technologies, which encompass genomics, proteomics, metabolomics, and transcriptomics, has revolutionized the study of biological systems. By integrating these large-scale datasets, researchers can gain a more holistic understanding of the molecular mechanisms underlying disease and drug action. nih.govnih.gov While specific multi-omics studies focused on this compound are not yet prevalent, this approach offers a powerful strategy for future investigations.

For instance, proteomic and metabolomic analyses of cells or tissues treated with this compound could identify changes in protein expression and metabolite levels, providing clues about the compound's mechanism of action. nih.govnih.gov This data could reveal the specific cellular pathways and networks that are perturbed by the compound, leading to the identification of its direct molecular targets and downstream effects. Furthermore, integrating this information with genomic data could help to identify genetic factors that influence an individual's response to the compound. The application of multi-omics approaches will be instrumental in moving beyond a simple understanding of the biological activity of this compound to a detailed, systems-level view of its interactions within a biological context.

Advancements in Sustainable Synthesis and Green Chemistry Methodologies for this compound Production

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comnih.gov Such principles are highly relevant to the production of this compound and its derivatives.

One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations. nih.govnih.govresearchgate.net For example, the synthesis of chiral amines, a key feature of many bioactive molecules, can be achieved with high selectivity using enzymes like amine transaminases. nih.gov The development of enzymatic methods for the synthesis of this compound could offer a milder and more selective alternative to traditional chemical routes. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.